

"Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate chemical properties"

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Compound of Interest

Compound Name: Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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An In-Depth Technical Guide to **Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate**: A Key Intermediate in Modern Drug Discovery

Executive Summary

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. It belongs to the 7-azaindole class of compounds, which are recognized as "privileged scaffolds" due to their ability to mimic the purine structure of ATP and interact with the hinge region of numerous protein kinases.[1][2] This guide provides a comprehensive overview of the compound's chemical properties, synthesis, reactivity, and strategic applications. We delve into the core functionalization reactions—specifically palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings—that make this molecule a versatile starting point for generating diverse chemical libraries. Detailed protocols, mechanistic insights, and the strategic rationale behind experimental choices are provided to equip researchers and scientists with the knowledge to effectively utilize this potent intermediate in their discovery programs.

Core Molecular Profile: The 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1] This substitution introduces unique physicochemical properties, including altered hydrogen bonding capabilities, polarity, and solubility, which are often advantageous in drug design.[1]

The true power of the 7-azaindole scaffold lies in its function as a "hinge-binder." The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole proton (N1-H) serves as a hydrogen bond donor. This arrangement allows for a bidentate hydrogen bonding interaction with the backbone of a protein kinase's hinge region, a pattern that effectively mimics the binding of the natural substrate, ATP.^[2] This property has led to the development of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.^[2] **Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate** serves as a pre-functionalized starting material, poised for elaboration into novel, potent kinase inhibitors and other therapeutic agents.^{[3][4][5]}

Physicochemical and Spectroscopic Properties

The compound is typically an off-white to light-colored solid, requiring storage under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure stability.^{[6][7]}

Property	Value	Reference
CAS Number	942920-55-0	[6] [8]
Molecular Formula	C ₁₀ H ₉ BrN ₂ O ₂	[6]
Molecular Weight	269.09 g/mol	[6]
Appearance	Off-white to light-colored solid	[7]
Storage	Inert atmosphere, 2-8°C	[6]

Spectroscopic Analysis: While full spectral data should be acquired for each batch, the expected characteristics are as follows:

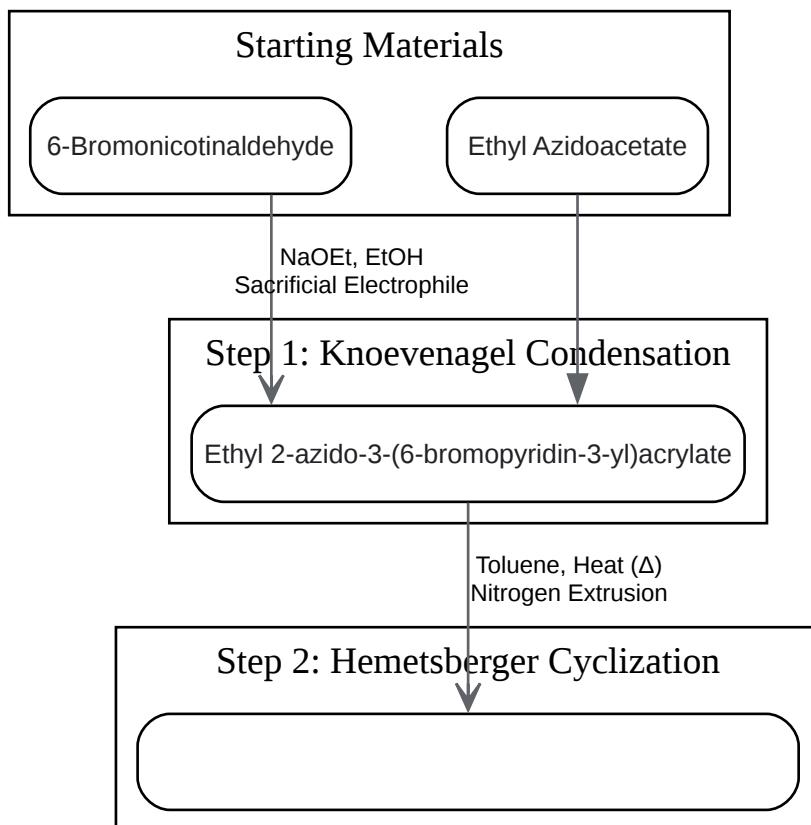
- ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), distinct aromatic protons on the pyrrolopyridine core, and a broad singlet for the pyrrole N-H proton.
- ¹³C NMR: Resonances for the ethyl ester carbons, and distinct signals for the seven carbons of the 7-azaindole core, with the bromine-substituted carbon appearing at a characteristic chemical shift.
- IR Spectroscopy: Characteristic peaks for the N-H stretch (around 3100-3300 cm⁻¹), the ester carbonyl (C=O) stretch (around 1700-1720 cm⁻¹), and C-Br vibrations.

- Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (^{79}Br and ^{81}Br in ~1:1 ratio).

Spectroscopic data for this compound is available for reference from various chemical suppliers and databases.^[9]

Synthesis and Purification

The 7-azaindole core of **Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate** can be constructed through several established synthetic strategies. One common and effective method is the Hemetsberger cyclization.^[10] This approach involves the thermal decomposition of an ethyl azidoacrylate derivative, which cyclizes to form the pyrrole ring fused to the pyridine core.



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Caption: Synthetic workflow for **Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate** via Hemetsberger cyclization.

Detailed Synthesis Protocol (Illustrative)

This protocol is based on analogous procedures for constructing the 7-azaindole ring system.

[10]

Step 1: Knoevenagel Condensation

- To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0°C, add a solution of 6-bromonicotinaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq) dropwise.
- Stir the reaction mixture at 0°C for 2-4 hours, monitoring by TLC until the aldehyde is consumed.
- Quench the reaction by pouring it into ice-cold water.
- Extract the product with ethyl acetate (3x).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acrylate intermediate. This intermediate is often used in the next step without further purification.

Step 2: Hemetsberger Cyclization

- Dissolve the crude ethyl 2-azido-3-(6-bromopyridin-3-yl)acrylate from the previous step in a high-boiling solvent such as toluene or xylene.
- Heat the solution to reflux (typically 110-140°C) for 2-6 hours. Vigorous nitrogen evolution will be observed.
- Monitor the reaction by TLC for the disappearance of the starting material.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure **Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate**.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound stems from its two primary reactive sites: the C4-bromo group and the C2-ethyl ester. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and amino substituents.

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.^[11] It enables the coupling of the 4-bromo-7-azaindole core with a vast array of commercially available boronic acids and esters, providing rapid access to a diverse library of C4-arylated or C4-heteroarylated analogs.

Note: The image placeholders above would be replaced with actual chemical structures in a final document. Caption: General scheme for Suzuki-Miyaura cross-coupling at the C4 position.

Detailed Protocol: Suzuki-Miyaura Coupling

- To a Schlenk tube, add **Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate** (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (5 mol%), and a base like potassium carbonate (2.0 eq).^[12]
- Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
- Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
- Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring progress by LC-MS or TLC.
- After cooling to room temperature, dilute the mixture with ethyl acetate and water.
- Separate the layers, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

- Purify the residue by silica gel chromatography to obtain the C4-arylated product.[13]

Causality Insight: The choice of a phosphine-ligated palladium catalyst is crucial for facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The aqueous base is required to activate the boronic acid for the transmetalation step. For nitrogen-rich heterocycles, which can sometimes inhibit palladium catalysts, specialized precatalysts may offer improved yields and reliability.[13]

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, coupling the 4-bromo position with a wide variety of primary and secondary amines.[14] This reaction is fundamental in medicinal chemistry for installing amine functionalities that can modulate potency, selectivity, and pharmacokinetic properties. A key challenge with 7-azaindoles is the presence of the acidic pyrrole N-H, which could potentially compete in N-arylation side reactions. However, modern catalyst systems have been developed to provide high selectivity for C-Br coupling.[15][16]

Note: The image placeholders above would be replaced with actual chemical structures in a final document. Caption: General scheme for Buchwald-Hartwig amination at the C4 position.

Detailed Protocol: Buchwald-Hartwig Amination

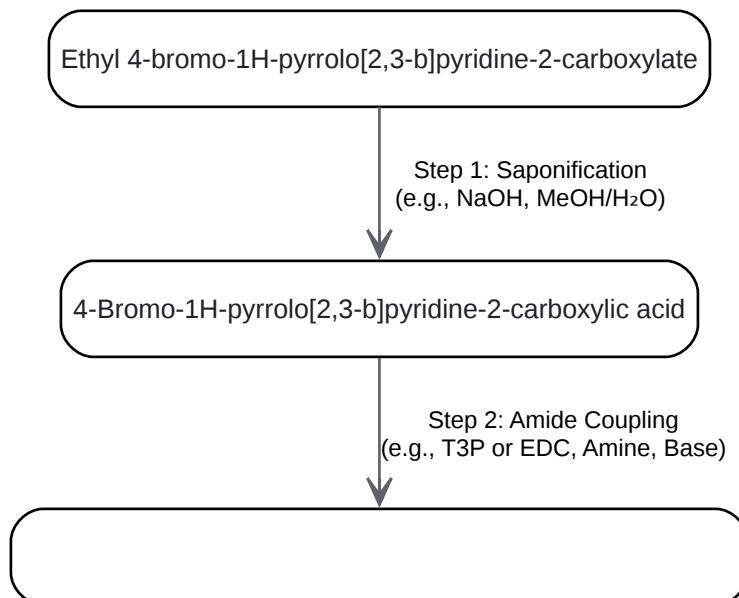
- In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst (e.g., a biarylphosphine-based catalyst, 1-2 mol%), the appropriate ligand if not using a precatalyst, and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (1.2-1.5 eq).[15][17]
- Add a solution of **Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate** (1.0 eq) in an anhydrous solvent like THF or toluene.
- Add the desired amine (1.2 eq).
- Seal the vial and heat the reaction mixture (e.g., 60-100°C) until the starting material is consumed, as monitored by LC-MS.

- Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
- Wash the combined organic layers, dry, concentrate, and purify by chromatography.

Causality Insight: The use of sterically hindered biarylphosphine ligands (like RuPhos, DavePhos, or XPhos) is critical.[17] These ligands promote the reductive elimination step, which is often rate-limiting, and sterically disfavor coordination of the catalyst to the pyrrole nitrogen, thereby enhancing selectivity for C-N coupling at the C4 position.[15] Strong bases are necessary to deprotonate the amine for its entry into the catalytic cycle.

Derivatization of the C2-Ester

The ethyl ester at the C2 position provides a third handle for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a wide range of amides, a common functional group in pharmaceuticals.[18][19]



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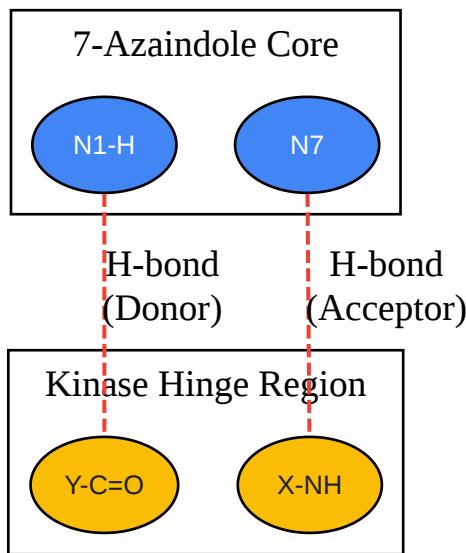
Caption: Two-step workflow for converting the C2-ester to a C2-carboxamide.

Detailed Protocol: Saponification and Amide Coupling

- Saponification: Dissolve the starting ester (1.0 eq) in a mixture of methanol and water. Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC/LC-MS).[18] Cool the mixture, acidify with dilute HCl to pH ~3-4 to precipitate the carboxylic acid, and collect the solid by filtration.
- Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in a solvent like DMF or CH_2Cl_2 , add the desired amine (1.1 eq), a coupling agent like T3P (propylphosphonic anhydride) or EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq), and a base such as DIPEA (N,N-Diisopropylethylamine) (2.0 eq).[18] Stir at room temperature for 2-12 hours. Work up by diluting with water and extracting with an organic solvent. Purify by chromatography.

Application in Drug Discovery

The strategic functionalization of **Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate** allows for the systematic exploration of structure-activity relationships (SAR). By varying the substituents at the C2, C4, and N1 positions, researchers can optimize a compound's affinity and selectivity for a specific biological target.



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Caption: Bidentate hydrogen bonding of the 7-azaindole core with a kinase hinge region.

This core has been successfully incorporated into inhibitors for several important target classes:

- Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 7-azaindole scaffold is a key feature in many potent FGFR inhibitors used in oncology.[\[3\]](#)[\[5\]](#)
- Phosphoinositide 3-kinase (PI3K) Inhibitors: Derivatives have shown potent activity against PI3K, another critical cancer signaling pathway.[\[4\]](#)
- Phosphodiesterase 4B (PDE4B) Inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as selective PDE4B inhibitors for treating central nervous system diseases. [\[18\]](#)[\[19\]](#)

Safety and Handling

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[\[6\]](#) Work should be conducted in a well-ventilated fume hood. Store the material in a tightly sealed container in a cool, dry place under an inert atmosphere.[\[6\]](#) For complete safety information, consult the Material Safety Data Sheet (MSDS).[\[20\]](#)

Conclusion

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is far more than a simple chemical intermediate; it is a strategically designed building block that provides access to the privileged 7-azaindole scaffold. Its well-placed reactive handles—the C4-bromo group and the C2-ester—allow for the rapid and systematic generation of diverse molecular architectures through robust and reliable chemical transformations. The proven success of the 7-azaindole core in binding to therapeutically relevant targets, particularly protein kinases, ensures that this compound will remain a valuable tool for researchers and scientists dedicated to the discovery and development of novel therapeutics.

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